molecular formula C16H26N4O B2473148 3-tert-butyl-1-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea CAS No. 2310152-37-3

3-tert-butyl-1-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea

Cat. No.: B2473148
CAS No.: 2310152-37-3
M. Wt: 290.411
InChI Key: CZPPYUFLVVNLBV-UHFFFAOYSA-N
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Description

3-tert-butyl-1-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea is a complex organic compound featuring a pyrazole ring substituted with cyclopropyl groups and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea typically involves multiple steps. One common approach is the condensation of 3,5-dicyclopropyl-1H-pyrazole with an appropriate isocyanate derivative under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-tert-butyl-1-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be utilized in the production of advanced materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea involves its interaction with specific molecular targets. The pyrazole ring and urea moiety can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-butyl-1-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea is unique due to its specific substitution pattern on the pyrazole ring and the presence of the urea moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-tert-butyl-3-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O/c1-16(2,3)18-15(21)17-8-9-20-14(12-6-7-12)10-13(19-20)11-4-5-11/h10-12H,4-9H2,1-3H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPPYUFLVVNLBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCCN1C(=CC(=N1)C2CC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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